

A Preclinical Comparative Analysis of Velusetrag and Prucalopride for Chronic Constipation

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Compound of Interest

Compound Name: Velusetrag

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This guide provides an objective comparison of the preclinical performance of two selective 5-hydroxytryptamine receptor 4 (5-HT4) agonists, **velusetrag** and prucalopride, in models of chronic constipation. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating these therapeutic agents.

Introduction

Chronic constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements, difficult stool passage, and a sense of incomplete evacuation. Selective 5-HT4 receptor agonists are a class of prokinetic agents that enhance gastrointestinal motility.

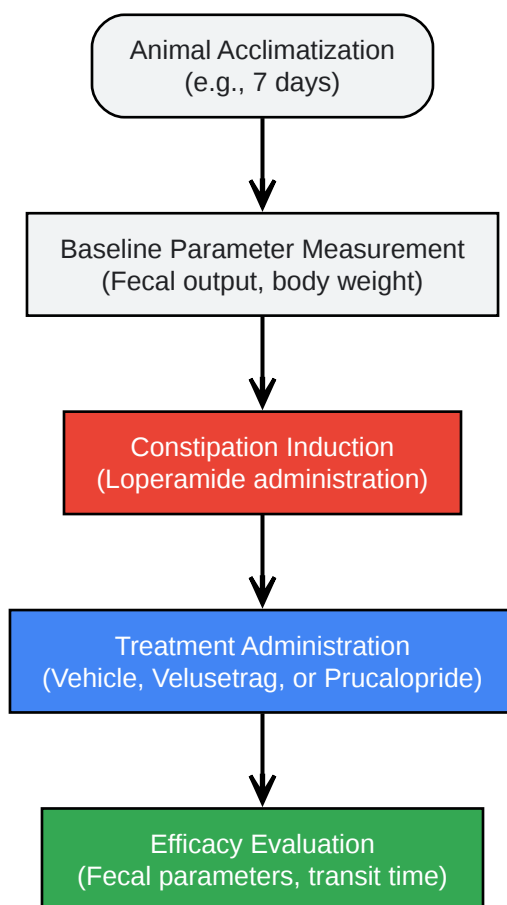
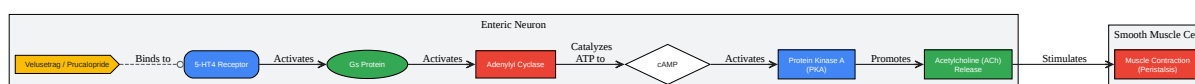
Velusetrag and prucalopride are two such agents that have been investigated for the treatment of chronic constipation. Both drugs exert their effects by stimulating 5-HT4 receptors in the gastrointestinal tract, which leads to increased motility.^{[1][2]} This guide will delve into their comparative preclinical efficacy, mechanisms of action, and the experimental models used to evaluate them.

Mechanism of Action: 5-HT4 Receptor Agonism

Both **velusetrag** and prucalopride are high-affinity, selective agonists of the 5-HT4 receptor.^[1] ^[2] The activation of this G-protein coupled receptor on enteric neurons initiates a signaling cascade that results in the release of acetylcholine, a key neurotransmitter that stimulates muscle contractions in the colon.^[3] This enhanced cholinergic activity increases propulsive

peristalsis, thereby accelerating colonic transit and facilitating defecation. The high selectivity of these new-generation agonists for the 5-HT₄ receptor minimizes off-target effects, particularly cardiovascular side effects that were a concern with older, less selective agents.

Below is a diagram illustrating the signaling pathway initiated by 5-HT₄ receptor agonists.



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